![molecular formula C16H12Cl2N4O B2497364 6-chloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-2-carboxamide CAS No. 956453-01-3](/img/structure/B2497364.png)

6-chloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related pyridine and pyrazole derivatives involves multi-step chemical reactions, often starting from basic pyridine or pyrazole rings and introducing various substituents through halogenation, amination, and carboxamide formation. For instance, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide demonstrates a process where chloro and carboxamide groups are introduced to the pyridine ring, optimizing reaction conditions for yield and purity improvements (Song, 2007). Similar methodologies can be adapted for the target compound, focusing on the specific substitution patterns required for its synthesis.

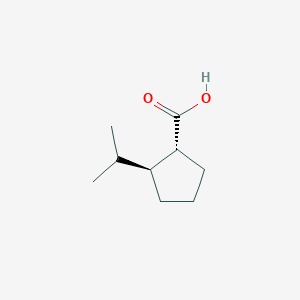

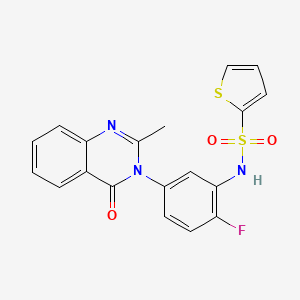

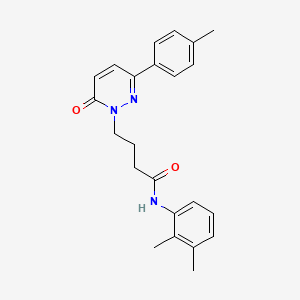

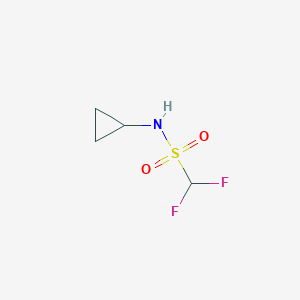

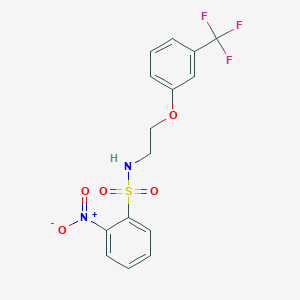

Molecular Structure Analysis

Molecular structure analysis of compounds like 6-chloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-2-carboxamide involves X-ray diffraction, NMR, and computational methods to elucidate the arrangement of atoms and the geometry of the molecule. Studies such as those on pyrazole derivatives provide insights into the electronic properties and interaction landscapes, utilizing techniques like Hirshfeld surface analysis and computational chemistry to understand the compound's structure and bonding (Gallagher et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving pyridine and pyrazole derivatives often include nucleophilic substitution, condensation, and cyclization reactions. These processes are pivotal in introducing or modifying functional groups, which directly affect the chemical behavior of the compound. The reactivity can be influenced by the presence of electron-withdrawing or donating groups, as well as the compound's ability to form hydrogen bonds or engage in π-π stacking interactions (Özdemir et al., 2012).

Physical Properties Analysis

The physical properties, including melting point, solubility, and crystalline structure, depend significantly on the compound's molecular geometry and intermolecular forces. Polymorphism can impact these properties, as seen in compounds with similar structures, where different crystalline forms exhibit distinct physical behaviors (Pritchard et al., 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential for undergoing specific reactions, are closely linked to the molecular structure. The presence of halogen atoms and the carboxamide group in the compound's structure can influence its acid-base behavior, nucleophilic substitution reactions, and potential for forming coordination complexes (Anuradha et al., 2014).

Scientific Research Applications

Anticancer and Anti-5-Lipoxygenase Agents

A novel series of pyrazolopyrimidines derivatives were synthesized, showcasing cytotoxic activities against HCT-116 and MCF-7 cancer cell lines and 5-lipoxygenase inhibition activities. This highlights the compound's potential in the development of therapeutic agents for cancer and inflammatory diseases (Rahmouni et al., 2016).

Synthesis and Characterization of New Polyamides

Research into the synthesis of new polyamides based on pyridine and aromatic diamines, including derivatives similar to the compound , demonstrates the material's potential in creating novel polymers with high yield and inherent viscosities. These polymers show promise in various applications due to their solubility and thermal properties (Faghihi & Mozaffari, 2008).

Antimicrobial and Antioxidant Activity

A series of pyridine and fused pyridine derivatives, which include structures related to the compound , were prepared and demonstrated moderate to good binding energies toward GlcN-6-P synthase, a target protein. These compounds also exhibited antimicrobial and antioxidant activities, suggesting their potential as therapeutic agents (Flefel et al., 2018).

Advanced Material Applications

The synthesis and characterization of new aromatic polyamides containing pyridyl moieties suggest applications in advanced materials. These studies focus on the compound's potential in the development of materials with enhanced thermal stability and excellent solubility, beneficial for a wide range of technological applications (Choi & Jung, 2004).

Antitubercular and Antibacterial Activities

Derivatives of carboxamide, including those related to the compound , have been synthesized and screened for antitubercular and antibacterial activities. This research indicates the potential of these derivatives as potent agents against bacterial infections, offering a pathway for the development of new antibiotics (Bodige et al., 2020).

Future Directions

Given the lack of specific information about this compound, future research could focus on its synthesis, chemical reactions, mechanism of action, and potential applications. Indole derivatives, which have a similar structure, have been found to have diverse biological activities and have been explored for therapeutic possibilities . Therefore, this compound could also be explored for potential biological activities.

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The compound’s structure, which includes an indole nucleus, suggests it may bind to receptors and influence their activity .

Biochemical Pathways

Related compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 6-chloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-2-carboxamide may also influence a range of biochemical pathways.

Result of Action

Given the wide range of biological activities exhibited by similar compounds , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

6-chloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N4O/c1-10-9-15(20-16(23)13-3-2-4-14(18)19-13)22(21-10)12-7-5-11(17)6-8-12/h2-9H,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUSJNTXJHZHRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=NC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (2R,4aS,7aS)-2-(aminomethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate;hydrochloride](/img/structure/B2497287.png)

![Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2497292.png)

![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2497293.png)

![4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine](/img/structure/B2497299.png)